Product packaging for Ethyl 6-phenyl-3-oxohexanoate(Cat. No.:)

Ethyl 6-phenyl-3-oxohexanoate

Cat. No.: B1367468
M. Wt: 234.29 g/mol
InChI Key: IPZRCWYMWIOAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-phenyl-3-oxohexanoate is a bifunctional keto-ester compound serving as a versatile synthetic intermediate and organic building block in research. Its molecular structure, featuring a reactive ketone and an ethyl ester group separated by a carbon chain, makes it a valuable scaffold in medicinal chemistry for the modular assembly of more complex structures . While specific biological data for this compound is limited, its core structure is highly relevant in pharmaceutical research. Similar keto-esters are key intermediates in developing inhibitors for enzymes like soluble epoxide hydrolase (sEH), a target for conditions such as inflammatory and neuropathic pain, cardiovascular diseases, and neurodegenerative disorders . The ketone and ester functional groups can undergo a wide range of transformations, including nucleophilic additions, reductions, and oxidations, allowing researchers to create diverse compound libraries for biological screening . This compound is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O3 B1367468 Ethyl 6-phenyl-3-oxohexanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 3-oxo-6-phenylhexanoate

InChI

InChI=1S/C14H18O3/c1-2-17-14(16)11-13(15)10-6-9-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3

InChI Key

IPZRCWYMWIOAIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CCCC1=CC=CC=C1

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of Ethyl 6 Phenyl 3 Oxohexanoate

Reactions Involving the Carbonyl Functionality

The ketone carbonyl group in ethyl 6-phenyl-3-oxohexanoate is a primary site for various chemical reactions, including reductions, oxidations, and nucleophilic additions. The presence of the adjacent ester group can influence the reactivity of this carbonyl group.

Reduction Reactions

The carbonyl group of β-keto esters like this compound can be selectively reduced to a secondary alcohol. The stereochemical outcome of this reduction is a significant area of research, as it can lead to the formation of chiral β-hydroxy esters, which are valuable building blocks in organic synthesis. acs.orgnih.gov

Various reducing agents can be employed, with stereoselectivity often being a key consideration. Biocatalytic reductions using baker's yeast (Saccharomyces cerevisiae) or isolated enzymes such as alcohol dehydrogenases offer high enantioselectivity. nih.gov Chemical methods, including the use of chiral reducing agents or Lewis acid-mediated reductions, also provide stereoselective control. benthamdirect.com For instance, the use of titanium tetrachloride in combination with a pyridine-borane complex can lead to high syn-selectivity, while cerium trichloride (B1173362) with sterically hindered reducing agents can favor the anti-diastereomer in α-substituted β-keto esters. benthamdirect.com

Table 1: Representative Stereoselective Reduction of a β-Keto Ester Note: Data for a representative β-keto ester, as specific data for this compound is not readily available in the cited literature.

Reducing Agent/CatalystDiastereomeric Ratio (syn:anti) or Enantiomeric Excess (ee)Reference
Baker's Yeast (Saccharomyces cerevisiae)High (S)-enantioselectivity nih.gov
(S)-1-phenylethanol dehydrogenaseHigh enantioselectivity nih.gov
TiCl₄ / Pyridine-BoraneUp to 99% dr (syn) benthamdirect.com
CeCl₃ / LiEt₃BHHigh anti-selectivity benthamdirect.com

The mechanism of these reductions typically involves the nucleophilic attack of a hydride ion (or its equivalent) on the electrophilic carbonyl carbon. In enzymatic reductions, the substrate binds to the active site of the enzyme in a specific orientation, leading to the observed high stereoselectivity. nih.gov

Oxidation Reactions

While the carbonyl group of a ketone is already in a relatively high oxidation state, certain oxidative reactions can occur at the adjacent α-carbon or involve cleavage of the carbon-carbon bond next to the carbonyl. The oxidation of β-keto esters can lead to the formation of α-hydroxy-β-keto esters, which are also valuable synthetic intermediates.

One common method for the α-hydroxylation of β-keto esters involves the use of an oxidant in the presence of a suitable catalyst. For example, molecular oxygen can be used with a copper catalyst.

It is important to note that under more forceful oxidizing conditions, cleavage of the C-C bond adjacent to the carbonyl can occur, a reaction known as the Baeyer-Villiger oxidation. However, this reaction is more typical for ketones without the β-ester functionality. In the case of β-keto esters, the reactivity at the α-position is often more pronounced.

Nucleophilic Addition Reactions

The carbonyl carbon of this compound is electrophilic and susceptible to attack by various nucleophiles. These reactions are fundamental in carbon-carbon bond formation. Organocatalysis has emerged as a powerful tool for enantioselective nucleophilic additions to β-keto esters. acs.orgresearchgate.net

For example, the addition of nitroalkanes to α,β-unsaturated β-keto esters can be catalyzed by quinine-derived thiourea (B124793) catalysts, proceeding with high enantioselectivity. researchgate.net While this compound itself is not α,β-unsaturated, this highlights the utility of organocatalysis in controlling the stereochemistry of additions to related systems. The conjugate addition of nucleophiles to β-keto esters has also been explored, providing access to complex chiral molecules. nih.gov

The mechanism of these organocatalyzed reactions often involves the formation of a hydrogen-bonded complex between the catalyst and the β-keto ester, which activates the substrate towards nucleophilic attack and controls the facial selectivity of the addition. researchgate.net

Reactions of the Ester Moiety

The ethyl ester group of this compound can undergo characteristic reactions of esters, most notably hydrolysis and transesterification.

Hydrolysis Mechanisms

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the corresponding β-keto acid and regenerate the acid catalyst. The hydrolysis of esters is a reversible reaction. ias.ac.in

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon of the ester in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide ion. The ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid, driving the reaction to completion. This process is irreversible.

Kinetic studies on the hydrolysis of various esters have been conducted to determine the rate constants and elucidate the influence of substituents on the reaction rate. ias.ac.inepa.govresearchgate.net For β-keto esters, the rate of hydrolysis can be influenced by the presence of the ketone group.

Table 2: Representative Hydrolysis Rate Constants for Esters Note: Data for representative esters, as specific kinetic data for this compound is not readily available in the cited literature.

EsterConditionRate ConstantReference
Ethyl Acetate (B1210297)Acid-catalyzedDependent on acid concentration nitt.edu
Ethyl AcetateBase-catalyzedDependent on base concentration internationaljournalssrg.org
2,4-D Methyl esterNeutral (pH 7)(4.9 ± 0.1) x 10⁻⁵ hr⁻¹ epa.gov

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by an acid or a base, but enzymatic methods are increasingly popular due to their mild reaction conditions and high selectivity. nih.gov

Lipases are commonly used enzymes for the transesterification of β-keto esters. google.comgoogle.com These enzymes can exhibit high chemoselectivity, allowing for the transesterification of a β-keto ester in the presence of other functional groups. google.com The reaction proceeds through an acyl-enzyme intermediate. First, the enzyme's active site serine residue attacks the carbonyl carbon of the ester, releasing the original alcohol. Then, the new alcohol attacks the acyl-enzyme intermediate, forming the new ester and regenerating the enzyme.

This method is particularly useful for preparing a variety of esters from a single precursor and for the kinetic resolution of racemic alcohols. google.com

Table 3: Representative Lipase-Catalyzed Transesterification Note: Illustrative example of lipase-catalyzed transesterification of β-keto esters.

Acyl Donor (β-Keto Ester)AlcoholLipase (B570770)OutcomeReference
Ethyl Acetoacetate (B1235776)Various racemic alcoholsCandida antarctica lipase B (CALB)Kinetic resolution of the alcohol google.com
Ethyl ButyrateEthanolCandida rugosa lipaseSynthesis of ethyl butyrate nih.gov

Reactivity at Alpha-Carbon and Phenyl Substituent

The primary reactive centers of this compound are the α-carbon (C2) and the terminal phenyl ring. The α-carbon's position between two electron-withdrawing carbonyl groups renders its protons significantly acidic, facilitating enolate formation. The phenyl ring, attached to an alkyl chain, behaves as a typical substituted benzene, susceptible to aromatic substitution reactions.

The protons on the carbon atom flanked by the ester and ketone carbonyls (the α-carbon) in this compound are acidic, with a pKa value typical for β-keto esters. Treatment with a suitable base, such as sodium ethoxide, results in the formation of a resonance-stabilized enolate. libretexts.orgyoutube.com This enolate is a potent carbon nucleophile and can readily participate in substitution reactions.

Alpha-Alkylation: The enolate of this compound can be alkylated by reacting it with alkyl halides through an SN2 mechanism. libretexts.org This reaction forms a new carbon-carbon bond at the α-position. The choice of the alkyl halide is crucial, with primary and secondary halides being preferred to avoid competing elimination reactions. libretexts.org The reaction sequence allows for the introduction of one or two alkyl groups at the α-carbon, as the monoalkylated product still possesses an acidic proton. libretexts.orgaklectures.com

Alpha-Acylation: Similarly, the enolate can react with acylating agents like acyl chlorides or acid anhydrides. This reaction, a form of C-acylation, introduces an acyl group at the α-carbon, yielding a β,δ-diketo ester. organic-chemistry.org

The general scheme for these reactions is presented below.

Reaction TypeReagentsProduct StructureDescription
Mono-alkylation 1. NaOEt 2. R-X (e.g., CH₃I)Ph-(CH₂)₃-CO-CHR-COOEtAn alkyl group (R) is introduced at the α-carbon.
Di-alkylation 1. NaOEt 2. R-X 3. NaOEt 4. R'-XPh-(CH₂)₃-CO-CRR'-COOEtA second alkyl group (R') is added to the α-carbon.
Acylation 1. NaOEt 2. R-COClPh-(CH₂)₃-CO-CH(COR)-COOEtAn acyl group (R-CO) is attached to the α-carbon.

This table illustrates the expected products from the alkylation and acylation of this compound based on the general reactivity of β-keto esters.

The reactivity of the terminal phenyl ring is influenced by the attached alkyl chain, which contains keto and ester functionalities.

Electrophilic Aromatic Substitution (EAS): The substituent on the phenyl ring is a -(CH₂)₃COCH₂COOEt group. An alkyl chain is generally an electron-donating group that activates the aromatic ring and directs incoming electrophiles to the ortho and para positions. wikipedia.org While the carbonyl groups are deactivating, their effect is diminished by the insulating three-carbon chain separating them from the ring. Therefore, the phenyl group in this compound is expected to undergo standard electrophilic aromatic substitution reactions. researchgate.netmasterorganicchemistry.com

Common EAS reactions applicable to this substrate include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) introduces a halogen atom.

Friedel-Crafts Alkylation: Reaction with an alkyl halide and a Lewis acid catalyst attaches an alkyl group.

Friedel-Crafts Acylation: Reaction with an acyl chloride and a Lewis acid catalyst introduces an acyl group.

EAS ReactionReagentsExpected Major Products (Ortho/Para Isomers)
Nitration HNO₃, H₂SO₄Ethyl 6-(2-nitrophenyl)-3-oxohexanoate and Ethyl 6-(4-nitrophenyl)-3-oxohexanoate
Bromination Br₂, FeBr₃Ethyl 6-(2-bromophenyl)-3-oxohexanoate and Ethyl 6-(4-bromophenyl)-3-oxohexanoate
Acylation CH₃COCl, AlCl₃Ethyl 6-(4-acetylphenyl)-3-oxohexanoate (para isomer typically predominates due to sterics)

This table shows the predicted outcomes for electrophilic aromatic substitution on this compound.

Nucleophilic Aromatic Substitution (NAS): This type of reaction, where a nucleophile replaces a leaving group on an aromatic ring, generally requires the ring to be electron-deficient. masterorganicchemistry.comlibretexts.org This is typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide). masterorganicchemistry.comyoutube.com The phenyl ring in this compound is attached to an electron-donating alkyl chain and lacks a suitable leaving group. Consequently, the ring is electron-rich and not activated for nucleophilic attack. Under standard conditions, nucleophilic aromatic substitution is not a feasible reaction pathway for this compound. youtube.comyoutube.com

The β-keto ester moiety of this compound is well-suited for various condensation reactions, which involve the formation of carbon-carbon bonds.

Claisen Condensation: The classic Claisen condensation involves the self-condensation of two molecules of an enolizable ester. masterorganicchemistry.comwikipedia.org For this compound, a "crossed" Claisen condensation is more relevant, where its enolate reacts with a different ester molecule (ideally one that cannot form its own enolate, such as ethyl benzoate (B1203000) or ethyl formate). libretexts.org The reaction mechanism involves the nucleophilic attack of the enolate on the carbonyl carbon of the second ester, followed by the elimination of an alkoxide leaving group. libretexts.orgyoutube.com The final, thermodynamically favorable deprotonation of the resulting β-dicarbonyl product drives the reaction to completion. wikipedia.orglibretexts.org

Aldol-type Condensations: The enolate of this compound can also act as a nucleophile in reactions with aldehydes and ketones. This reaction is analogous to the Aldol (B89426) condensation. The initial product is a β-hydroxy-β'-keto ester, which may subsequently dehydrate to form an α,β-unsaturated product, particularly under forcing conditions. nih.gov

Condensation TypeReactantsIntermediate ProductFinal Product (after workup)
Crossed Claisen This compound + Ethyl BenzoateTetrahedral intermediateEthyl 2-benzoyl-6-phenyl-3-oxohexanoate
Aldol Addition This compound + Benzaldehydeβ-hydroxy-β'-keto esterEthyl 2-(hydroxy(phenyl)methyl)-6-phenyl-3-oxohexanoate

This table provides examples of expected condensation reaction products for this compound.

Mechanistic Investigations

While specific mechanistic studies for this compound are not widely documented, the mechanisms of its expected reactions can be inferred from extensive research on related β-keto esters and substituted aromatic compounds.

Kinetic studies of the reaction pathways involving this compound would focus on identifying the rate-determining steps of its key transformations.

Electrophilic Aromatic Substitution: The rate-determining step in most EAS reactions is the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.com The rate is influenced by the concentration of the electrophile and the nucleophilicity of the aromatic ring.

Catalysts play a crucial role in enabling and directing the reactivity of this compound.

Base-Catalyzed Reactions: In reactions at the α-carbon, such as alkylation and condensation, a strong base is required. libretexts.orgwikipedia.org Sodium ethoxide (NaOEt) is commonly used. It acts as a reactant in a stoichiometric amount rather than a true catalyst, as it is consumed to deprotonate the α-carbon and the final β-dicarbonyl product to drive the reaction forward. wikipedia.org For asymmetric alkylations, chiral phase-transfer catalysts can be employed to influence the stereochemical outcome. rsc.org

Acid-Catalyzed Reactions: Electrophilic aromatic substitution reactions are typically catalyzed by acids. Lewis acids like AlCl₃ or FeBr₃ are essential for Friedel-Crafts reactions, where they function by activating the alkyl or acyl halide to generate a more potent electrophile. masterorganicchemistry.com Strong protic acids like H₂SO₄ are used in nitration and sulfonation to generate the nitronium ion (NO₂⁺) and sulfur trioxide (SO₃), respectively. wikipedia.org

Transition Metal Catalysis: Modern synthetic methods utilize transition metal catalysts for various transformations of β-keto esters. For instance, palladium complexes can catalyze decarboxylative allylation, aldol reactions, and Michael additions, offering pathways that are not accessible through traditional methods. nih.gov Copper catalysts have been used in cascade reactions involving reductive aldolization followed by lactonization. beilstein-journals.org

Reaction TypeCatalyst/ReagentFunction
α-Alkylation/Condensation Sodium Ethoxide (NaOEt)Strong base to generate the nucleophilic enolate.
Asymmetric α-Alkylation Chiral Phase-Transfer CatalystInduces enantioselectivity in the C-C bond formation.
Friedel-Crafts Reactions AlCl₃, FeBr₃ (Lewis Acids)Activates halide to generate a strong electrophile.
Nitration H₂SO₄ (Brønsted Acid)Protonates HNO₃ to facilitate formation of the nitronium ion (NO₂⁺).
Palladium-Catalyzed Transformations Pd(0) complexesGenerate palladium enolates for various C-C bond-forming reactions. nih.gov

This table summarizes the roles of various catalysts and reagents in the reactions of this compound.

Stability and Degradation Pathways

The stability of this compound, a β-keto ester, is influenced by several factors including temperature, pH, and exposure to light. Its degradation primarily proceeds through well-established pathways for β-keto esters, namely hydrolysis followed by decarboxylation.

Under aqueous conditions, this compound can undergo hydrolysis, a reaction that can be catalyzed by either acid or base. This process involves the cleavage of the ester linkage, yielding ethanol and the corresponding β-keto acid, 6-phenyl-3-oxohexanoic acid. This β-keto acid intermediate is notably unstable and readily undergoes decarboxylation, particularly when heated, to produce 5-phenyl-2-pentanone and carbon dioxide. youtube.comlibretexts.org

The rate of hydrolysis is dependent on the pH of the medium. Alkaline hydrolysis, often referred to as saponification, is typically faster and proceeds via a nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. In contrast, acidic hydrolysis is a reversible process.

Enzymatic hydrolysis represents another significant degradation pathway. Lipases, a class of hydrolase enzymes, are known to catalyze the hydrolysis of esters. acs.orgacs.org The enantioselective hydrolysis of similar β-keto esters by various lipases has been reported, suggesting that this pathway could be relevant in biological systems or for biocatalytic applications.

Photodegradation can also contribute to the breakdown of this compound, particularly due to the presence of the aromatic ketone chromophore. Aromatic ketones are known to undergo photochemical reactions, and their degradation quantum yields can be influenced by the solvent and the presence of other substances. researchgate.netacs.orgresearchgate.net While specific photoproducts for this compound have not been detailed in the literature, photodegradation of similar aromatic ketones can lead to a variety of products through processes like photoreduction or photo-cleavage.

Thermal decomposition of compounds containing phenyl ketone moieties can occur at elevated temperatures. For instance, the thermal decomposition of acetophenone, a related simple aromatic ketone, primarily yields toluene (B28343) and carbon monoxide. royalsocietypublishing.org It is plausible that at high temperatures, this compound could undergo fragmentation, potentially involving cleavage of the C-C bonds within the hexanoate (B1226103) chain.

The following tables summarize the expected degradation pathways and products for this compound based on the general reactivity of β-keto esters and aromatic ketones.

Table 1: Major Degradation Pathways of this compound

Degradation PathwayConditionsPrimary IntermediateFinal Products
Acid-Catalyzed HydrolysisAqueous acid (e.g., H₃O⁺), heat6-Phenyl-3-oxohexanoic acid5-Phenyl-2-pentanone, Ethanol, CO₂
Base-Catalyzed Hydrolysis (Saponification)Aqueous base (e.g., NaOH), heat6-Phenyl-3-oxohexanoic acid salt5-Phenyl-2-pentanone, Ethanol, CO₂ (upon acidification and heat)
Enzymatic HydrolysisLipases6-Phenyl-3-oxohexanoic acid5-Phenyl-2-pentanone, Ethanol, CO₂
PhotodegradationUV lightExcited state speciesComplex mixture of photoproducts
Thermal DecompositionHigh temperatureRadical fragmentsVarious smaller molecules (e.g., CO, toluene analogs)

Table 2: Structures of Key Compounds in the Degradation of this compound

Compound NameStructureRole
This compoundC₆H₅(CH₂)₃COCH₂COOCH₂CH₃Starting Material
6-Phenyl-3-oxohexanoic acidC₆H₅(CH₂)₃COCH₂COOHIntermediate
5-Phenyl-2-pentanoneC₆H₅(CH₂)₃COCH₃Final Product
EthanolCH₃CH₂OHByproduct
Carbon DioxideCO₂Byproduct

Spectroscopic and Advanced Analytical Characterization of Ethyl 6 Phenyl 3 Oxohexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides insight into the carbon-hydrogen framework of a molecule. For Ethyl 6-phenyl-3-oxohexanoate, both proton (¹H) and carbon-13 (¹³C) NMR are fundamental for structural verification.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shift (δ) of each signal, its integration value (representing the number of protons), and its multiplicity (splitting pattern) are key to assigning the structure.

The presence of keto-enol tautomerism is a possibility for β-keto esters; however, in many instances, the keto form is the predominant species observed in standard NMR solvents like CDCl₃. nih.gov The analysis below assumes the compound exists primarily in its keto form.

The expected signals for the ethyl ester group would include a triplet for the methyl protons (H-a) and a quartet for the methylene (B1212753) protons (H-b), resulting from coupling with each other. The protons on the carbon adjacent to the ester carbonyl (H-d) and the ketone carbonyl (H-e) would appear as distinct signals. The benzylic protons (H-g) and the protons on the adjacent methylene group (H-f) would likely appear as triplets. The aromatic protons (H-i, H-j, H-k) of the monosubstituted phenyl group would typically appear in the downfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
a ~1.25 Triplet (t) 3H
b ~4.15 Quartet (q) 2H
d ~3.45 Singlet (s) 2H
e ~2.75 Triplet (t) 2H
f ~2.90 Triplet (t) 2H

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom produces a single peak, allowing for a carbon count and identification of functional groups.

For this compound, two distinct carbonyl carbon signals are expected at the downfield end of the spectrum: one for the ester carbonyl (C-c) and one for the ketone carbonyl (C-g). The carbons of the phenyl group would produce signals in the aromatic region (125-140 ppm). The methylene carbon of the ethyl ester (C-b) would be deshielded by the adjacent oxygen atom. The remaining aliphatic carbons would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
a ~14
b ~61
c ~167
d ~50
e ~208
f ~45
g ~30
h ~141
i, j ~128

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.

For unambiguous structural assignment, especially in complex molecules or mixtures, advanced 2D NMR techniques are employed. These methods are crucial for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the ethyl protons (H-a and H-b) and between the adjacent methylene groups in the hexanoate (B1226103) chain (H-e, H-f, and H-g).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would be used to definitively assign the carbon signals for each protonated carbon by correlating the proton shifts with their attached carbon shifts (e.g., C-a with H-a, C-b with H-b, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique shows couplings between protons and carbons that are two or three bonds apart. HMBC is particularly powerful for identifying quaternary carbons (like the carbonyls and the substituted aromatic carbon) and for piecing together molecular fragments. For instance, correlations would be expected from the methylene protons at H-d to the carbonyl carbons C-c and C-e, confirming the β-keto ester arrangement.

These advanced techniques, when used in combination, provide a comprehensive and definitive map of the molecular structure, confirming the identity of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) and numerous fragment ion peaks. The fragmentation pattern is characteristic of the compound's structure.

For this compound (C₁₄H₁₈O₃), the molecular ion peak would be expected at an m/z corresponding to its molecular weight (234.29 g/mol ). The fragmentation of β-keto esters is often characterized by cleavages alpha to the carbonyl groups and by McLafferty rearrangements. cdnsciencepub.com

Table 3: Predicted Major Fragments in the EI-MS of this compound

m/z Predicted Fragment Ion Fragmentation Pathway
234 [C₁₄H₁₈O₃]⁺ Molecular Ion (M⁺)
189 [M - OCH₂CH₃]⁺ Loss of the ethoxy group
161 [M - COOCH₂CH₃]⁺ Loss of the ethyl carboxylate group
105 [C₆H₅CO]⁺ Benzoyl cation, from cleavage alpha to the phenyl group
91 [C₇H₇]⁺ Tropylium ion, from rearrangement of the benzyl fragment

Note: The relative abundance of these fragments can vary depending on the instrument and conditions.

High-Resolution Mass Spectrometry measures the m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of an ion, which is invaluable for confirming the molecular formula of a new or known compound.

For this compound, the molecular formula is C₁₄H₁₈O₃. The calculated exact mass for the molecular ion [M]⁺ would be compared to the experimentally measured value.

Calculated Exact Mass: 234.12560 Da

An HRMS measurement confirming a mass very close to this calculated value would provide strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical components within a complex mixture. The gas chromatograph separates volatile and thermally stable compounds based on their different affinities for a stationary phase, while the mass spectrometer fragments the eluted components and sorts the resulting ions by their mass-to-charge ratio, providing a unique "fingerprint" for identification.

In the analysis of a reaction mixture potentially containing this compound, GC-MS would be employed to:

Identify the product: By comparing the mass spectrum of a chromatographic peak to a library of known spectra, the presence of this compound could be confirmed. Key fragmentation patterns would be expected from the cleavage of the ester and keto groups, as well as the phenylalkyl chain.

Detect impurities and byproducts: GC-MS can effectively separate and identify other substances in the mixture, such as unreacted starting materials, solvents, or side-products from the chemical synthesis.

Assess relative purity: The relative peak areas in the gas chromatogram can provide a semi-quantitative measure of the purity of the target compound in the mixture.

Modern GC-MS techniques allow for the detection of compounds at very low concentrations, making it an invaluable tool for analyzing complex matrices.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups. While a specific spectrum for this compound is unavailable, a theoretical analysis based on its structure would predict the following significant peaks:

Functional GroupExpected Wavenumber (cm⁻¹)Bond Vibration
C=O (Ester)~1735-1750Stretching
C=O (Ketone)~1715Stretching
C-O (Ester)~1150-1250Stretching
C-H (sp³ hybridized)~2850-3000Stretching
C-H (Aromatic)~3000-3100Stretching
C=C (Aromatic)~1450-1600Ring stretching
C-H (Aromatic, out-of-plane bend)~690-900Bending

The precise positions of these peaks can be influenced by the molecular environment. The presence of both an ester and a ketone carbonyl group would likely result in two distinct peaks in the 1700-1750 cm⁻¹ region.

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for compounds that are not sufficiently volatile or stable for GC analysis. For this compound, HPLC would be used to:

Determine purity: By separating the compound from non-volatile impurities, HPLC can provide a highly accurate assessment of its purity. A UV detector is commonly used, as the phenyl group in the molecule would absorb UV light. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Determine enantiomeric excess: Since the ketone at the 3-position makes this compound a chiral molecule, HPLC with a chiral stationary phase (CSP) would be necessary to separate its two enantiomers. The relative peak areas of the two enantiomers would then be used to calculate the enantiomeric excess (ee), which is a measure of the optical purity of the sample. The determination of enantiomeric excess is crucial in many industries, especially pharmaceuticals, where different enantiomers can have vastly different biological activities.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of a chemical reaction. A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase (commonly silica gel), which is then developed in a suitable solvent system (mobile phase).

For a synthesis producing this compound, TLC would be used to:

Track the consumption of starting materials.

Observe the formation of the product.

Identify the presence of any byproducts.

The separation is visualized, often under UV light, and the retention factor (Rf) value for each spot is calculated. The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. By comparing the Rf values of spots in the reaction mixture to those of the starting materials and a reference sample of the product, a chemist can quickly assess the status of the reaction and determine when it is complete.

Flash Column Chromatography for Purification Methodologies

Flash column chromatography is a purification technique that uses a column packed with a stationary phase (like silica gel) and applies positive pressure to force the mobile phase through the column more quickly than in traditional gravity-fed chromatography. It is a common method for purifying multigram quantities of organic compounds.

Following the synthesis of this compound, flash column chromatography would be the primary method for its purification from unreacted starting materials and byproducts. The process involves:

Choosing a solvent system: An appropriate solvent system (eluent) is first identified using TLC, aiming for an Rf value of approximately 0.25-0.35 for the target compound to ensure good separation.

Packing the column: A glass column is carefully packed with silica gel as a slurry in the chosen eluent.

Loading the sample: The crude reaction mixture is concentrated and loaded onto the top of the silica gel column.

Elution: The eluent is passed through the column under pressure, and the separated components are collected in fractions as they exit the column.

Analysis: The collected fractions are analyzed by TLC to identify those containing the pure this compound.

This technique is essential for obtaining the compound in high purity for subsequent analysis and use.

Computational and Theoretical Studies on Ethyl 6 Phenyl 3 Oxohexanoate

Molecular Modeling and Conformational Analysis

Three-Dimensional Structure Determination and Energetics

A comprehensive determination of the three-dimensional structure of Ethyl 6-phenyl-3-oxohexanoate and the energetics of its various conformers has yet to be undertaken. Such studies, typically employing computational methods like molecular mechanics or ab initio calculations, would provide crucial insights into the molecule's preferred spatial arrangements and the energy barriers between different conformations. This information is fundamental to understanding its physical properties and chemical behavior.

Intermolecular Interactions and Hydrogen Bonding Networks

Detailed analysis of the intermolecular interactions and potential hydrogen bonding networks involving this compound is not currently available. Investigations in this area would elucidate how molecules of this compound interact with each other and with other molecules, which is essential for predicting its behavior in condensed phases and its potential for forming complexes. Given its structure, which includes potential hydrogen bond acceptors (the carbonyl and ester oxygens), understanding its hydrogen bonding capabilities is of particular interest.

Quantum Chemical Calculations

Electronic Structure and Reactivity Predictions

Quantum chemical calculations are a powerful tool for understanding the electronic structure and predicting the reactivity of molecules. However, specific studies applying methods like Density Functional Theory (DFT) or Hartree-Fock (HF) to this compound to determine properties such as molecular orbital energies, electron density distribution, and electrostatic potential are absent from the scientific record. These calculations would provide a theoretical basis for predicting its reactivity towards electrophiles and nucleophiles.

Energetics of Reaction Pathways and Transition States

The energetics of potential reaction pathways and the structures of associated transition states for reactions involving this compound have not been computationally explored. Such studies are vital for understanding reaction mechanisms and predicting reaction rates, providing a theoretical framework for its synthesis and degradation.

Spectroscopic Data Prediction and Validation

While experimental spectroscopic data may exist, the theoretical prediction and subsequent validation of spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for this compound are not documented. Computational spectroscopy can be a valuable tool for interpreting experimental data and confirming the structure of a compound.

Docking Studies for Ligand-Receptor Interactions

Following a comprehensive search of scientific literature and computational databases, no specific molecular docking studies focusing on this compound have been identified. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug discovery and molecular biology to understand the interaction between a ligand, such as this compound, and a protein receptor at the atomic level.

The absence of such studies indicates that the binding modes, potential biological targets, and specific receptor interactions of this compound have not yet been elucidated through computational docking simulations in the available scientific literature. Therefore, detailed research findings, including data on binding affinities, interaction types (e.g., hydrogen bonds, hydrophobic interactions), and the specific amino acid residues involved in the binding pocket of a target receptor, are not available for this compound.

Future computational research could explore the potential interactions of this compound with various protein targets to predict its pharmacological or biological activity. Such studies would be instrumental in identifying its mechanism of action and guiding further experimental investigations.

Research on this compound Encounters Data Scarcity

Following an extensive review of scientific literature and chemical databases, it has been determined that there is insufficient specific, publicly available research data to generate a detailed article on the chemical compound this compound according to the requested outline.

Searches for the compound's application in fine organic synthesis, its role as a precursor to heterocyclic scaffolds, or its use in the total synthesis of natural products did not yield specific examples or detailed studies. Similarly, information regarding its function as an intermediate in medicinal chemistry for the synthesis of Active Pharmaceutical Ingredients (APIs) or the development of novel therapeutic agents could not be located. Furthermore, its application in specialty polymer production research is not documented in the available literature.

While the general class of molecules to which this compound belongs—β-keto esters—is widely utilized in these fields, specific research findings for this particular compound are absent. Numerous related but structurally distinct compounds, such as Ethyl 3-oxohexanoate (B1246410) and Ethyl 6-oxo-6-phenylhexanoate, are well-documented, but this information does not pertain to this compound.

Due to the lack of specific data for this compound in the requested research areas, providing a scientifically accurate and informative article that adheres to the provided structure is not possible at this time.

Research Applications in Chemical Synthesis and Materials Science

Utilization as a Research Reagent in Diverse Chemical Transformations

β-Keto esters are widely recognized as pivotal intermediates in organic synthesis due to their ability to undergo a variety of chemical reactions. organic-chemistry.org Ethyl 6-phenyl-3-oxohexanoate, as a member of this class, is anticipated to be a valuable reagent for medicinal chemists and researchers in drug discovery. enamine.netresearchgate.netrsc.orgwhiterose.ac.uk The presence of both electrophilic and nucleophilic centers within the molecule allows for its participation in numerous synthetic strategies. organic-chemistry.org

The reactivity of β-keto esters makes them ideal starting materials for the synthesis of a wide array of organic compounds, including heterocyclic derivatives which are significant in medicinal chemistry. ajol.infoamazonaws.comnih.gov The general synthetic utility of β-keto esters is well-established, and these methodologies can be extrapolated to this compound.

Key Chemical Transformations of β-Keto Esters:

Reaction TypeDescriptionPotential Products from this compound
Alkylation The α-carbon, flanked by two carbonyl groups, is acidic and can be readily deprotonated to form an enolate, which can then be alkylated.Introduction of various alkyl or aryl substituents at the C-2 or C-4 position.
Acylation The enolate can also react with acylating agents to introduce an additional acyl group.Synthesis of more complex dicarbonyl compounds.
Condensation Reactions Can participate in aldol (B89426) or Claisen-type condensation reactions to form larger molecules.Formation of α,β-unsaturated ketones or new β-keto esters.
Cyclization Reactions Serves as a precursor for the synthesis of various heterocyclic compounds like pyrimidines, pyrazoles, and thiophenes. ajol.infonih.govSynthesis of novel heterocyclic scaffolds with potential biological activity.
Decarboxylation The ester group can be hydrolyzed and the resulting β-keto acid can be decarboxylated to yield a ketone.Production of 5-phenyl-2-pentanone.

The synthesis of β-keto esters can be achieved through various methods, including lipase-catalyzed transesterification, which offers a mild and solvent-free approach. google.com Other methods involve the reaction of ketones with reagents like ethyl chloroformate. nih.gov These synthetic routes provide access to a diverse range of β-keto esters, including those with aryl substituents like this compound.

Exploration as Fluorescent Probes and Chemical Sensors

The development of fluorescent probes for the detection of biologically and environmentally important species is a significant area of research. nih.govnih.govucsd.edu Molecules containing β-dicarbonyl moieties, such as β-keto esters, have been utilized in the design of fluorescent sensors. mdpi.com The principle behind their use often involves the interaction of the target analyte with the dicarbonyl unit, leading to a change in the fluorophore's electronic properties and a subsequent change in fluorescence. mdpi.com

While specific studies on this compound as a fluorescent probe are not extensively documented, its structural features suggest potential in this area. The presence of a phenyl group could be exploited as part of a larger conjugated system in a fluorophore. The β-keto ester moiety can act as a recognition site for specific analytes.

Design Principles for Fluorescent Probes Based on β-Dicarbonyl Compounds:

Design ElementFunction
Fluorophore The part of the molecule responsible for fluorescence. The phenyl group of this compound could be a part of this.
Recognition Site The β-keto ester group can act as a binding site for metal ions or other analytes.
Linker A chemical bridge connecting the fluorophore and the recognition site.
Signaling Mechanism The interaction with the analyte causes a change in the fluorescence signal (e.g., "turn-on" or "turn-off" response).

For instance, the β-diketone structure is a known binding site for magnesium ions in some fluorescent probes. mdpi.com The reaction of the carbonyl group with certain analytes can also lead to the formation of a fluorescent product. nih.gov The design of such probes often involves a bioorthogonal reaction where the probe reacts specifically with the target molecule in a complex biological environment. nih.gov Theoretical investigations can aid in the design and prediction of the fluorescent properties of such probes. acs.org The development of high-throughput fluorescence assays for the detection of ketones further highlights the potential of leveraging the keto group in probe design. acs.org

Investigations into Biological Activity and Mechanisms of Action

Structure-Activity Relationship (SAR) Studies of DerivativesAs there are no foundational studies on the biological activity of the parent compound, there are consequently no structure-activity relationship studies on its derivatives.

Chirality and Stereoselective Recognition in Biological Systems

Extensive searches of scientific literature and chemical databases have yielded no specific information regarding the chirality and stereoselective recognition of Ethyl 6-phenyl-3-oxohexanoate in biological systems. There are no available research findings, data tables, or detailed studies on the biological activity of the individual enantiomers of this compound.

The field of stereochemistry acknowledges that enantiomers of a chiral compound can exhibit significantly different biological activities. This is due to the three-dimensional nature of biological targets such as enzymes and receptors, which often show a high degree of stereoselectivity. However, without specific studies on this compound, any discussion of its potential stereoselective interactions would be purely speculative.

Therefore, this section cannot be completed as requested due to the absence of published research on the topic for this specific chemical compound.

Green Chemistry Principles in the Synthesis and Application of Ethyl 6 Phenyl 3 Oxohexanoate

Development of Environmentally Benign Synthetic Routes

The traditional synthesis of β-keto esters often involves the use of hazardous reagents and large volumes of volatile organic solvents, leading to significant waste generation. The development of environmentally benign synthetic routes for Ethyl 6-phenyl-3-oxohexanoate focuses on mitigating these issues through innovative strategies.

A primary goal in greening the synthesis of this compound is the reduction or elimination of hazardous solvents. Solvent-free reaction conditions represent an ideal approach, minimizing waste at the source. Research into the synthesis of other β-keto esters has demonstrated the feasibility of solvent-free transesterification reactions. nih.gov For instance, the transesterification of β-keto methyl/ethyl esters with various alcohols has been achieved with high efficiency using silica-supported boric acid as a recyclable heterogeneous catalyst under solvent-free conditions. nih.gov This methodology offers a promising avenue for the synthesis of this compound, potentially by reacting a simpler β-keto ester with an appropriate phenyl-containing alcohol, thereby eliminating the need for toxic solvents.

Another key strategy is the adoption of waste minimization techniques throughout the synthesis process. This includes optimizing reaction conditions to maximize atom economy, which ensures that a higher proportion of the starting materials is incorporated into the final product. emergingpub.com In the context of pharmaceutical synthesis, where complex molecules are often assembled, process intensification and the use of renewable feedstocks are also crucial for waste reduction. emergingpub.com

StrategyDescriptionPotential Application to this compound Synthesis
Solvent-Free Synthesis Conducting reactions without a solvent medium.Transesterification of a simpler β-keto ester with a phenyl-containing alcohol.
Atom Economy Maximization Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product.Optimizing condensation reactions to minimize byproduct formation.
Process Intensification Using smaller, more efficient reactors and continuous flow processes.Continuous manufacturing could reduce reaction times and solvent volumes.
Renewable Feedstocks Utilizing starting materials derived from renewable sources.Exploring bio-based precursors for the carbon backbone of the molecule.

Reducing the energy consumption of chemical processes is a cornerstone of green chemistry. For the synthesis of this compound, this can be achieved by designing reactions that proceed at or near ambient temperatures and pressures. Microwave-assisted organic synthesis is one such technique that can significantly reduce reaction times and energy input. researchgate.net Studies on the preparation of β-keto esters have shown that microwave irradiation can facilitate both transesterification and the ring-opening of dioxinone precursors in the absence of a solvent, leading to high yields in shorter timeframes. researchgate.nettandfonline.com

Furthermore, the use of highly active catalysts can lower the activation energy of the reaction, allowing it to proceed under milder conditions. The development of energy-efficient reactive dividing wall columns for esterification processes also presents an opportunity for significant energy savings by combining reaction and separation in a single unit. acs.org

Application of Biocatalysis and Enzymatic Methods for Sustainability

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical synthesis. Enzymes operate under mild conditions, are highly selective, and can often eliminate the need for protecting groups, thereby simplifying synthetic routes and reducing waste.

In the context of β-keto esters like this compound, lipases are particularly relevant enzymes. Lipase-catalyzed transesterification has been successfully employed for the synthesis of various β-keto esters under mild, solvent-free conditions. google.com For example, Candida antarctica lipase (B570770) B (CALB), an immobilized lipase, has been shown to be highly effective in catalyzing the transesterification of β-keto esters with a range of alcohols, achieving high yields and chemoselectivity. google.comgoogle.com This enzymatic approach could be adapted for the synthesis of this compound, offering a greener pathway with reduced environmental impact.

The integration of biocatalysis with other green technologies, such as electrochemical methods, can lead to innovative and sustainable synthetic cascades. acs.org For instance, an electrochemical reaction could be used to generate a precursor which is then converted to the final product in a one-pot process using a lipase. acs.org

Enzyme TypeReactionAdvantages for this compound Synthesis
Lipase Transesterification, EsterificationHigh selectivity, mild reaction conditions, potential for solvent-free synthesis, biodegradability of the catalyst.

Enhancement of Catalytic Efficiency and Reagent Sustainability

The development of highly efficient and sustainable catalysts is crucial for the green synthesis of this compound. This involves moving away from stoichiometric reagents towards catalytic systems that can be used in small amounts and, ideally, be recycled and reused.

Sustainable metal catalysis, which focuses on the use of earth-abundant and non-toxic metals like iron, offers a green alternative to precious metal catalysts. csic.es These catalysts can be employed in a variety of organic transformations, including those relevant to the synthesis of ketones and esters. nano-ntp.comacs.org The design of recyclable catalysts, such as those immobilized on a solid support, further enhances the sustainability of the process by simplifying catalyst separation and reuse. researchgate.net For condensation reactions, which are key steps in the synthesis of β-keto esters, organocatalysts like proline and its derivatives have been shown to be effective and recyclable, often in environmentally benign solvents like polyethylene (B3416737) glycol (PEG). researchgate.netacs.org

Catalyst/Reagent TypePrincipleRelevance to this compound Synthesis
Earth-Abundant Metal Catalysts Use of non-toxic and readily available metals (e.g., iron).Potential for use in condensation or coupling reactions to form the carbon skeleton.
Recyclable Catalysts Immobilized catalysts or organocatalysts that can be easily recovered and reused.Reduces waste and catalyst cost in large-scale production.
Organocatalysts Use of small organic molecules as catalysts.Can replace metal catalysts, avoiding issues of metal contamination in the final product.
Sustainable Reagents Utilizing less hazardous and more efficient reagents.Replacing traditional condensing agents with greener alternatives.

Q & A

Q. What are the established synthetic routes for Ethyl 6-phenyl-3-oxohexanoate, and what key reaction parameters influence yield?

this compound is synthesized via β-keto ester formation, often through chain elongation of precursor esters. A common method involves activating carboxylic acid derivatives (e.g., using N,N'-carbonyldiimidazole) followed by coupling with magnesium enolates (e.g., Mg(OOCCH2COOEt)₂) to introduce the keto group . Critical parameters include:

  • Enolate stoichiometry : Excess enolate (3–5×) improves coupling efficiency but complicates purification.
  • Solvent polarity : Polar aprotic solvents (e.g., THF) enhance enolate reactivity.
  • Purification : Distillation under reduced pressure is recommended for lab-scale isolation, though thermal instability of intermediates may require alternative methods like recrystallization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key analytical techniques include:

  • NMR spectroscopy : 1H^1H NMR identifies ester protons (δ 1.2–1.4 ppm for CH₃CH₂O) and keto group proximity effects (downfield shifts for α-protons). 13C^{13}C NMR confirms the carbonyl (C=O) at ~170–210 ppm .
  • IR spectroscopy : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (keto C=O) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 260 for C₁₄H₁₆O₃) and fragmentation patterns validate the molecular formula .

Advanced Synthetic Optimization

Q. How can catalytic hydrogenation be optimized for stereoselective reduction of the 3-oxo group in this compound?

Stereoselective hydrogenation requires chiral catalysts. For example:

  • Ru(II) complexes with (R)- or (S)-BINAP ligands achieve enantiomeric excess (ee) >90% in polar solvents (e.g., methanol), while nonpolar solvents favor Rh(I) catalysts .
  • Substrate-to-catalyst ratios : A 1000:1 ratio minimizes costs while maintaining >95% conversion .
  • Temperature/pressure : Mild conditions (25–50°C, 1–5 bar H₂) prevent side reactions like ester hydrolysis.

Q. What strategies address low yields during chain elongation in β-keto ester synthesis?

  • Enolate stabilization : Use bulky bases (e.g., LDA) to prevent aggregation.
  • In situ activation : Avoid isolating unstable intermediates (e.g., tert-butyl esters) by proceeding directly to coupling .
  • Workflow adjustments : Multi-step protocols (e.g., CDI activation followed by enolate coupling) improve reproducibility .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in stereochemical outcomes during hydrogenation?

  • Control experiments : Compare achiral catalysts (e.g., RuCl₂(PPh₃)₃) to chiral variants to isolate ligand effects .
  • Solvent polarity screening : Polar solvents enhance hydrogen bonding, stabilizing transition states for syn or anti selectivity .
  • Statistical analysis : Use ANOVA to assess variability in diastereomer ratios (e.g., syn/anti = 2.3 ± 0.2) .

Q. What methodologies validate the purity of intermediates in multi-step syntheses?

  • HPLC with chiral columns : Separates diastereomers (e.g., syn- vs. anti-hydroxy esters) .
  • DSC/TGA : Detects thermal decomposition impurities during distillation .

Experimental Reproducibility

Q. How can researchers ensure reproducibility in scaled-up syntheses of this compound?

  • Detailed procedural documentation : Specify enolate preparation time, temperature, and stirring rates .
  • Batch consistency : Use standardized reagents (e.g., CDI from a single supplier) to minimize variability .
  • In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time .

Q. What are common pitfalls in spectroscopic characterization, and how are they mitigated?

  • Solvent interference : Use deuterated solvents (e.g., CDCl₃) and baseline correction for accurate NMR integration .
  • Overlapping signals : Apply 2D NMR (e.g., COSY, HSQC) to resolve complex splitting patterns .

Advanced Mechanistic Studies

Q. What computational methods support mechanistic studies of this compound reactivity?

  • DFT calculations : Model transition states for hydrogenation to predict stereochemical outcomes (e.g., B3LYP/6-31G* level) .
  • Molecular docking : Simulate catalyst-substrate interactions to optimize ligand design .

Q. How do solvent effects influence the keto-enol tautomerism of this compound?

  • Polar solvents (e.g., DMSO) stabilize enol forms via hydrogen bonding, shifting tautomeric equilibrium (measured via 1H^1H NMR peak integration) .
  • Kinetic studies : Use stopped-flow UV-Vis to monitor tautomerization rates under varying dielectric conditions .

Safety and Handling

Q. What safety protocols are critical when handling this compound in catalytic hydrogenation?

  • Ventilation : Use fume hoods to prevent H₂ accumulation (explosion risk) .
  • PPE : Impermeable gloves (e.g., nitrile) and sealed goggles prevent skin/eye contact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.